

# Investigational Studies on Funobactam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Funobactam** (formerly XNW4107) is an investigational diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor currently in late-stage clinical development.[1] It is being evaluated in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria. **Funobactam** exhibits potent inhibitory activity against a broad spectrum of serine  $\beta$ -lactamases, including Ambler Class A, C, and D enzymes.[2][3][4] This technical guide provides an in-depth overview of the investigational studies on **Funobactam**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

#### **Mechanism of Action**

**Funobactam** is a non- $\beta$ -lactam, diazabicyclooctane-based serine  $\beta$ -lactamase inhibitor.[1] Its mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of  $\beta$ -lactamase enzymes.[5][6] This acylation reaction inactivates the enzyme, preventing the hydrolysis of the  $\beta$ -lactam ring of co-administered antibiotics like imipenem. The process involves an initial non-covalent binding, followed by the formation of a stable acylenzyme intermediate, which then slowly undergoes deacylation, regenerating the active inhibitor.[5][7]





Click to download full resolution via product page

Mechanism of  $\beta$ -Lactamase Inhibition by **Funobactam**.

## Data Presentation In Vitro Susceptibility of Imipenem/Funobactam

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem in combination with a fixed concentration of **Funobactam** against various Gramnegative isolates.

| Organism                   | Strain(s)           | Imipenem MIC<br>(mg/L) | Imipenem/Fun<br>obactam MIC<br>(mg/L) | Fold<br>Reduction in<br>MIC |
|----------------------------|---------------------|------------------------|---------------------------------------|-----------------------------|
| Acinetobacter<br>baumannii | 7 clinical isolates | 16 - >256              | 0.25 - 16                             | >4 to >256                  |
| Pseudomonas<br>aeruginosa  | 4 clinical isolates | 8 - 64                 | 1 - 8                                 | 8                           |
| Klebsiella<br>pneumoniae   | 4 clinical isolates | 32 - >256              | 0.5 - 4                               | >64 to >256                 |

Data extracted from a study where Funobactam concentration was fixed at 8 mg/L.[4]



## In Vivo Pharmacodynamics of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model

The following table presents key pharmacokinetic/pharmacodynamic (PK/PD) parameters and efficacy data for the combination of imipenem and **Funobactam**.

| Organism                   | PK/PD Index               | Value for 1-log<br>Reduction | Value for<br>Stasis | Efficacy of Human- Simulated Regimen (500/250 mg |
|----------------------------|---------------------------|------------------------------|---------------------|--------------------------------------------------|
| Acinetobacter<br>baumannii | (%fT > CT[1<br>mg/L])/MIC | 9.82                         | Not Reported        | >1-log kill<br>against 6/7<br>isolates           |
| Pseudomonas<br>aeruginosa  | (%fT > CT[1<br>mg/L])/MIC | 9.90                         | Not Reported        | >1-log kill<br>against 4/4<br>isolates           |
| Klebsiella<br>pneumoniae   | (%fT > CT[1<br>mg/L])/MIC | Not Reported                 | 55.73               | Stasis against<br>4/4 isolates                   |

%fT > CT[1 mg/L] = Percentage of the dosing interval that the free drug concentration remains above a threshold of 1 mg/L.[1]

# Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of MIC values for imipenem/**funobactam** against bacterial isolates.

- Preparation of Reagents:
  - Prepare a stock solution of imipenem and Funobactam in an appropriate solvent.



- Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
- Plate Preparation:
  - Dispense CAMHB into all wells of a 96-well microtiter plate.
  - Perform serial two-fold dilutions of imipenem across the plate.
  - Add a fixed concentration of Funobactam (e.g., 8 mg/L) to each well containing the imipenem dilutions.
- Inoculation and Incubation:
  - Inoculate each well with the standardized bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at 35-37°C for 18-24 hours.
- MIC Determination:
  - The MIC is the lowest concentration of imipenem in the presence of **Funobactam** that completely inhibits visible bacterial growth.





Click to download full resolution via product page

Workflow for MIC Determination.

### **Neutropenic Murine Thigh Infection Model**



This in vivo model is used to evaluate the efficacy of imipenem/funobactam.[2]

- Induction of Neutropenia:
  - Administer cyclophosphamide to mice to induce a neutropenic state.
- Infection:
  - Inoculate the thigh muscle of the neutropenic mice with a standardized bacterial suspension.
- Treatment:
  - Administer imipenem and Funobactam at various doses and schedules, including humansimulated regimens.
- Efficacy Assessment:
  - At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
  - Aseptically remove the thigh tissue and homogenize it.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).
  - Efficacy is determined by the reduction in bacterial load compared to untreated controls.

#### **Logical Relationship of Funobactam Action**

The following diagram illustrates the logical relationship of how **Funobactam** potentiates the activity of β-lactam antibiotics against resistant bacteria.





Click to download full resolution via product page

Potentiation of  $\beta$ -Lactam Activity by **Funobactam**.

#### Conclusion

**Funobactam** is a promising  $\beta$ -lactamase inhibitor with the potential to restore the activity of imipenem against a wide range of carbapenem-resistant Gram-negative pathogens. The available in vitro and in vivo data demonstrate its potent and broad-spectrum activity. Further clinical studies are ongoing to fully elucidate its efficacy and safety profile in various infectious diseases.[8][9][10] This technical guide provides a foundational understanding of the



investigational work on **Funobactam** to aid researchers and drug development professionals in this critical area of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Investigational Studies on Funobactam: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#investigational-studies-on-funobactam-as-a-lactamase-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com